

N-Deschlorobenzoyl Indomethacin: A Technical Review of its Biological Profile

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Compound of Interest

Compound Name: *N-Deschlorobenzoyl indomethacin*

Cat. No.: *B556491*

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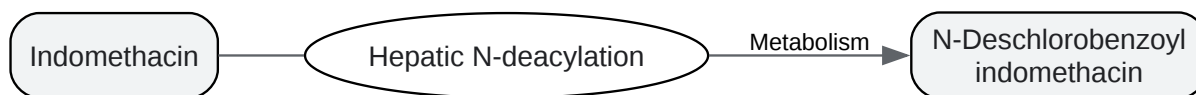
Introduction

N-Deschlorobenzoyl indomethacin is recognized primarily as a major metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), indomethacin. While indomethacin exerts its therapeutic effects through the robust inhibition of cyclooxygenase (COX) enzymes, its metabolites have been a subject of interest to understand the drug's overall pharmacological and toxicological profile. This technical guide provides an in-depth review of the biological activity of **N-Deschlorobenzoyl indomethacin**, focusing on its role as a metabolite and its largely inactive pharmacological character. Multiple reputable sources, including DrugBank and PubChem, consistently report that the metabolites of indomethacin, including **N-Deschlorobenzoyl indomethacin**, are predominantly inactive and do not possess pharmacological activity.^{[1][2][3]} This document synthesizes the available data, methodologies, and structural insights into this compound.

Chemical and Metabolic Profile

N-Deschlorobenzoyl indomethacin, also referred to as 5-methoxy-2-methylindole-3-acetic acid, is formed in the liver through the N-deacylation of indomethacin.^{[2][3]} This metabolic process involves the removal of the p-chlorobenzoyl group from the indole nitrogen, a structural component critical for the anti-inflammatory activity of the parent drug.

Below is a diagram illustrating the metabolic conversion of indomethacin to **N-Deschlorobenzoyl indomethacin**.



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Caption: Metabolic pathway of Indomethacin to **N-Deschlorobenzoyl indomethacin**.

Biological Inactivity: The Core Characteristic

The defining biological feature of **N-Deschlorobenzoyl indomethacin** is its lack of significant pharmacological activity. The removal of the N-p-chlorobenzoyl group results in a molecule that does not effectively bind to and inhibit the COX enzymes, which are the primary targets of indomethacin.

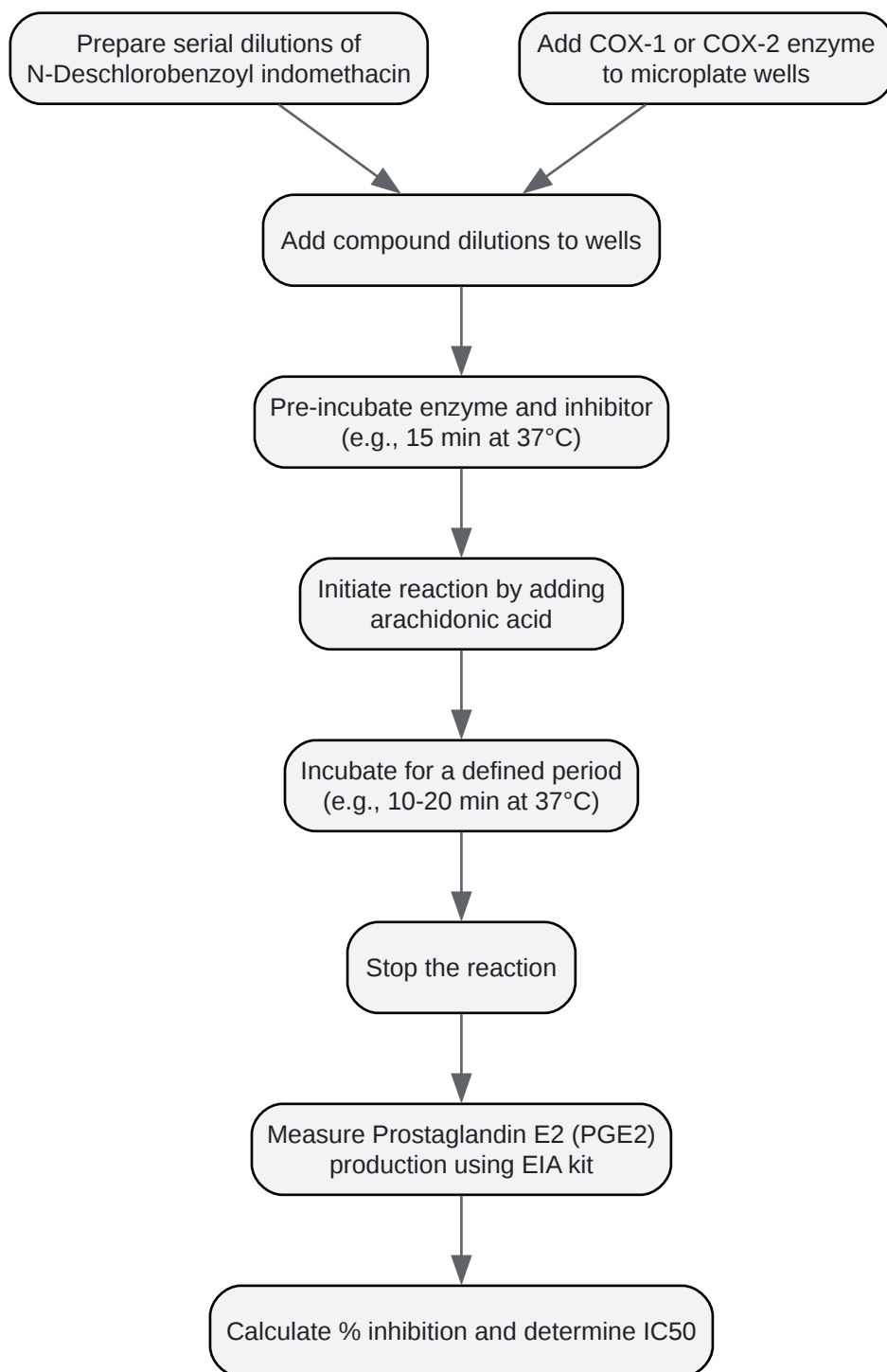
A structural comparison highlights the key difference responsible for this inactivity.

Indomethacin

Key Active Group:
N-p-chlorobenzoyl

N-Deschlorobenzoyl indomethacin

Lacks N-p-chlorobenzoyl group



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